Hdm2 E3 ligase inhibitor 1

E3 Ubiquitin Ligase p53 Ubiquitination Mechanism of Action

Hdm2 E3 ligase inhibitor 1 is a reversible probe for dissecting Hdm2 E3 ubiquitin ligase catalytic function. It directly suppresses ubiquitin transfer to p53, distinct from MDM2-p53 PPI inhibitors that block the p53-binding pocket. This compound enables washout experiments and enzymology studies not feasible with PPI inhibitors. Optimal for in vitro ubiquitination assays and mechanistic studies differentiating Hdm2 E3 ligase activity from its p53-binding function. Research use only; not validated for in vivo applications.

Molecular Formula C10H8F6N2O3S
Molecular Weight 350.24 g/mol
Cat. No. B12363434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdm2 E3 ligase inhibitor 1
Molecular FormulaC10H8F6N2O3S
Molecular Weight350.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C10H8F6N2O3S/c11-9(12,13)7(10(14,15)16)8(19)18-5-1-3-6(4-2-5)22(17,20)21/h1-4,7H,(H,18,19)(H2,17,20,21)
InChIKeySKFRRPUNXSXVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdm2 E3 Ligase Inhibitor 1 – Compound Overview and Core Pharmacological Profile for Research Procurement


Hdm2 E3 ligase inhibitor 1 (Compound 1) is a reversible inhibitor of the Hdm2 (MDM2) E3 ubiquitin ligase, specifically targeting the enzyme's catalytic activity in mediating p53 ubiquitination . It exhibits an IC50 of 12.7 µM for inhibiting Hdm2-mediated p53 ubiquitination in vitro . Unlike conventional MDM2-p53 protein-protein interaction (PPI) inhibitors, this compound directly suppresses the E3 ligase function of Hdm2, thereby blocking ubiquitin transfer to p53 and stabilizing p53 protein levels in tumor cells . This distinct mechanism positions it as a specialized chemical probe for dissecting Hdm2's enzymatic role in p53 regulation, separate from its p53-binding domain functions [1].

Why In-Class Substitution of Hdm2 E3 Ligase Inhibitor 1 with MDM2-p53 PPI Inhibitors is Scientifically Invalid


Hdm2 E3 ligase inhibitor 1 cannot be substituted by MDM2-p53 protein-protein interaction (PPI) inhibitors (e.g., Nutlin-3, RG7112, AMG-232) due to fundamental differences in their mechanisms of action. While PPI inhibitors competitively block the p53-binding pocket on MDM2 [1], Hdm2 E3 ligase inhibitor 1 directly inhibits the E3 ubiquitin ligase catalytic activity of Hdm2, preventing ubiquitin transfer to p53 . This mechanistic divergence has critical experimental consequences: PPI inhibitors can paradoxically stabilize MDM2 and increase its E3 ligase activity toward other substrates [2], whereas direct E3 ligase inhibitors ablate this enzymatic function entirely. Furthermore, Hdm2 E3 ligase inhibitor 1 offers a reversible mode of action , unlike some irreversible E3 ligase inhibitors, enabling washout experiments and time-course studies of p53 dynamics that are not feasible with high-affinity PPI inhibitors. For researchers investigating the ubiquitin-proteasome pathway, p53 degradation kinetics, or E3 ligase enzymology, generic substitution with a PPI inhibitor would introduce confounding variables and fundamentally alter the experimental readout.

Quantitative Differentiation of Hdm2 E3 Ligase Inhibitor 1 from MDM2-p53 PPI Inhibitors


Hdm2 E3 Ligase Inhibitor 1: Direct E3 Catalytic Inhibition vs. Nutlin-3 PPI Disruption

Hdm2 E3 ligase inhibitor 1 inhibits the E3 ubiquitin ligase catalytic activity of Hdm2 with an IC50 of 12.7 µM in an in vitro ubiquitination assay . In contrast, Nutlin-3 (a classical MDM2-p53 PPI inhibitor) does not directly inhibit Hdm2's E3 ligase activity; instead, it disrupts the p53-MDM2 binding interaction with an IC50 of 0.09 µM in a biochemical binding assay [1]. This fundamental mechanistic distinction is critical: Nutlin-3 prevents p53 binding to MDM2, whereas Hdm2 E3 ligase inhibitor 1 blocks the enzymatic transfer of ubiquitin to p53 . Researchers studying the ubiquitin-proteasome system or Hdm2's E3 ligase function must select the compound that targets the specific biochemical step of interest.

E3 Ubiquitin Ligase p53 Ubiquitination Mechanism of Action

Potency Comparison: Hdm2 E3 Ligase Inhibitor 1 vs. Nutlin-3 in p53 Stabilization

Hdm2 E3 ligase inhibitor 1 stabilizes p53 protein in tumor cells, leading to antitumor efficacy . While a direct, head-to-head quantitative comparison in a standardized cellular assay is not available in the primary literature, class-level inference can be drawn from published data. Nutlin-3 is reported to stabilize p53 and induce cell death in B-CLL cells with an IC50 of 10.4 µM [1]. The in vitro E3 ligase inhibition IC50 for Hdm2 E3 ligase inhibitor 1 (12.7 µM) is within a comparable range to Nutlin-3's cellular efficacy, suggesting that both compounds can achieve p53 stabilization, albeit via distinct mechanisms. However, direct cellular IC50 values for p53 stabilization by Hdm2 E3 ligase inhibitor 1 are not available in the current literature, and this comparison should be interpreted with caution.

p53 Stabilization Cellular Assay Potency

Reversibility: A Key Experimental Advantage of Hdm2 E3 Ligase Inhibitor 1

Hdm2 E3 ligase inhibitor 1 is explicitly characterized as a reversible inhibitor of Hdm2-mediated p53 ubiquitination . This reversibility is a critical experimental feature not uniformly shared by all Hdm2 E3 ligase inhibitors; for instance, some compounds in the HLI98 series exhibit irreversible or slowly reversible binding [1]. The reversible nature of Hdm2 E3 ligase inhibitor 1 allows for washout experiments to study the dynamics of p53 re-ubiquitination and degradation upon inhibitor removal, enabling precise temporal control over p53 stabilization. In contrast, many clinical-stage MDM2-p53 PPI inhibitors (e.g., AMG-232, RG7112) have extremely slow off-rates and high affinity (Kd ~ 0.045 nM for AMG-232 [2]), making washout studies challenging and potentially leading to prolonged target engagement even after compound removal.

Reversible Inhibition Washout Experiments Temporal Dynamics

Selectivity Profile: Hdm2 E3 Ligase Inhibitor 1 vs. HLI98 Series

Limited selectivity data is available for Hdm2 E3 ligase inhibitor 1. However, it is structurally related to the HLI98 family of compounds, which show some specificity for HDM2 in vitro, though at higher concentrations effects on unrelated RING and HECT domain E3 ligases are detectable [1]. In contrast, clinical-stage MDM2-p53 PPI inhibitors like AMG-232 have been extensively profiled for selectivity; for example, AMG-232 exhibits high selectivity against p53 wild-type cells over p53 mutant stem cells with an average selectivity of 512-fold, compared to only 16.5-fold for RG7112 [2]. The selectivity of Hdm2 E3 ligase inhibitor 1 against other E3 ligases (e.g., HdmX, c-Cbl, SCF) has not been reported in public databases. Researchers should be aware that off-target E3 ligase inhibition may occur at higher concentrations and should include appropriate controls in their experiments.

E3 Ligase Selectivity Off-Target Effects Chemical Probe

Recommended Research and Industrial Applications for Hdm2 E3 Ligase Inhibitor 1 Based on Quantitative Evidence


In Vitro Biochemical Studies of Hdm2 E3 Ligase Enzymology

This compound is optimal for in vitro reconstitution assays designed to measure Hdm2 E3 ubiquitin ligase activity directly. Its reversible inhibition mechanism (IC50 = 12.7 µM) allows for precise kinetic studies of ubiquitin transfer from E2~Ub conjugates to p53. Unlike MDM2-p53 PPI inhibitors, which do not affect E3 catalytic activity, this compound specifically blocks the enzymatic step, making it essential for dissecting the catalytic cycle of Hdm2 . Researchers studying the enzymology of RING E3 ligases or screening for novel E3 ligase modulators should prioritize this compound over PPI inhibitors.

Cellular Washout and p53 Dynamics Studies

The reversible nature of Hdm2 E3 ligase inhibitor 1 makes it suitable for pulse-chase or washout experiments to investigate the kinetics of p53 re-ubiquitination and degradation following inhibitor removal. This is in contrast to high-affinity, slow-off-rate PPI inhibitors (e.g., AMG-232, Kd = 0.045 nM [1]) that may remain bound to MDM2 for extended periods, confounding temporal analyses. Researchers aiming to quantify the half-life of p53 stabilization or the recovery of Hdm2 E3 ligase activity after inhibitor withdrawal will find this compound's reversibility a critical experimental advantage.

Comparative Mechanistic Studies of p53 Regulation

For experiments designed to differentiate between the p53-binding function and the E3 ligase function of Hdm2, Hdm2 E3 ligase inhibitor 1 is an indispensable tool. By comparing its effects to those of a PPI inhibitor (e.g., Nutlin-3, IC50 = 0.09 µM for PPI [2]), researchers can dissect which cellular phenotypes are driven by p53 binding versus E3 ligase activity. This is particularly relevant given evidence that PPI inhibitors can paradoxically increase MDM2's E3 ligase activity toward other substrates [3], whereas direct E3 ligase inhibitors ablate this activity entirely. Such comparative studies are essential for understanding the full spectrum of MDM2 biology and for validating the mechanism of action of novel compounds.

Research-Use-Only Chemical Probe with Limited In Vivo Characterization

Hdm2 E3 ligase inhibitor 1 is primarily a research-use-only chemical probe. While it has been reported to exhibit antitumor efficacy in tumor cells , its in vivo pharmacokinetics, bioavailability, and toxicity have not been characterized in the public literature. Therefore, it is not suitable for in vivo efficacy studies without extensive additional formulation and PK profiling. In contrast, compounds like AMG-232 [1] and RG7112 have well-documented oral bioavailability and have advanced to clinical trials, making them preferable for translational studies. For procurement decisions, this compound should be reserved for in vitro and cellular mechanistic studies, not for in vivo or translational applications unless the user is prepared to conduct de novo PK and safety assessments.

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